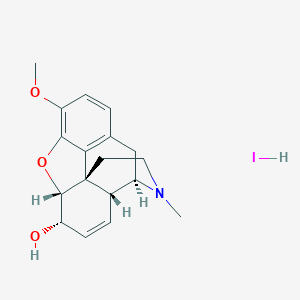

N,N',N''-Tricyclohexyl-1-methylsilanetriamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of various bicyclic triamines, which are structurally related to N,N',N''-Tricyclohexyl-1-methylsilanetriamine, has been explored in the literature. These compounds typically feature a 1,5,9-triazacyclododecane ring, and their synthesis involves multistep processes. For instance, the synthesis of 1,5,9-triazabicyclo[7.3.3]pentadecanes involves bridging two nitrogen atoms with three carbons. The synthesis of these compounds is significant as it allows for the exploration of their unique conformational and basicity properties .

Molecular Structure Analysis

The molecular structure of these bicyclic triamines is characterized by the presence of a 1,5,9-triazacyclododecane ring. X-ray crystallography and computational studies have been used to determine the structures of the monoprotonated forms of these triamines. These studies reveal that the monoprotonated forms are highly stabilized by a hydrogen-bonded network, which involves the bridge and both bridgehead nitrogens. This stabilization is reflected in the significant pKa differences between the monoprotonated and diprotonated forms of the compounds .

Chemical Reactions Analysis

The reactivity of sterically buttressed triamines, such as cis,cis-2,4,6-trimethyl-1,3,5-triaminocyclohexane, is influenced by their conformation and the presence of intramolecular hydrogen-bonding and σC–H–σ*C–N interactions. These factors lead to a reduced reactivity in SN2 reactions. The triamines can undergo selective alkylation or condensation to form polydentate ligands with various functional groups. Additionally, an intramolecular hydride transfer mechanism has been proposed to account for the formation of a stable bicyclic amidine during the acidic hydrolysis of a tricyclic bis-aminal derived from the parent triamine .

Physical and Chemical Properties Analysis

The basicity of these triamines in aqueous solution is influenced by steric factors, as seen in the weak basicity of cis,cis-2,4,6-trimethyl-1,3,5-triaminocyclohexane. The pKa values of this compound in aqueous solution are relatively low, indicating steric inhibition to solvation. The conformation adopted by the free amine and its monoprotonated salt is such that the three amino groups are axially disposed, which is a result of intramolecular interactions. The physical properties, such as the activation free energies for conformational inversion, have been measured using variable-temperature NMR spectroscopy, providing insights into the strength of the hydrogen bonds within these molecules .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds : It is used in the preparation of heterocyclic compounds like 1-methyltriazoles, which have applications in medicinal chemistry, particularly in the synthesis of drugs like the “anti-AIDS” drug AZT (Rowe, 1975).

Solid-State NMR Characterization : In the field of material science, it aids in the synthesis and characterization of polysiloxane-immobilized amine ligands and their metal complexes, offering insights into the structure of these compounds (Yang et al., 1997).

Catalysis in CO2 Reduction : It plays a role in copper-catalyzed reactions for the reductive functionalization of CO2, demonstrating the importance of ligand choice in directing the reaction towards N-formylation or N-methylation (Li et al., 2018).

Chromatographic Techniques : This compound is significant in chromatographic techniques for the determination of carbamate insecticides, illustrating its role in analytical chemistry (Krause, 1979).

Dehydrochlorination Reactions : It is involved in dehydrochlorination reactions, as seen in the reaction of N,N-Bis(silatranylmethyl)methylamine with chloroform (Lazareva & Lazarev, 2011).

Catalysis in MOFs : The compound is used in metal-organic frameworks (MOFs) for N-methylation of amines using CO2, showcasing its utility in green chemistry (Zhang et al., 2019).

Organometallic Chemistry : In organometallic chemistry, it is used in the synthesis and study of aluminum complexes and their catalytic activities (Emig et al., 1998).

Synthesis of Silicon Carbide-Silicon Nitride Fibers : It is a precursor in the preparation of silicon carbide-silicon nitride fibers, which have applications in materials science due to their high tensile modulus and strength (Penn et al., 1984).

Propiedades

IUPAC Name |

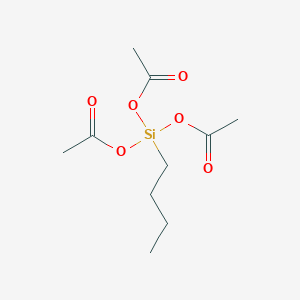

N-[bis(cyclohexylamino)-methylsilyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39N3Si/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19/h17-22H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNXAGOHLKHJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](NC1CCCCC1)(NC2CCCCC2)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044842 | |

| Record name | N,N',N''-Tricyclohexyl-1-methylsilanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silanetriamine, N,N',N''-tricyclohexyl-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

N,N',N''-Tricyclohexyl-1-methylsilanetriamine | |

CAS RN |

15901-40-3 | |

| Record name | N,N′,N′′-Tricyclohexyl-1-methylsilanetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15901-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltris(cyclohexylamino)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015901403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriamine, N,N',N''-tricyclohexyl-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N',N''-Tricyclohexyl-1-methylsilanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N''-tricyclohexyl-1-methylsilanetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIS(CYCLOHEXYLAMINO)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F98U7ZUH8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)